Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid
Overview
Description
Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid (Boc-DL-THN-1-COOH) is an important organic compound that has been extensively studied in recent years. It is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. Boc-DL-THN-1-COOH has been used as a building block for the synthesis of various drugs, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the synthesis of other important compounds. The compound has also been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Peptide Assembly
The synthesis of complex molecules like cyclosporine illustrates the application of similar compounds in constructing peptide sequences through various strategic approaches. For example, different strategic ways have been utilized for the synthesis of Boc-protected peptide sequences, demonstrating the utility of these compounds in synthetic organic chemistry and peptide synthesis. This includes the use of tert-butoxycarbonyl (Boc) amino-protecting groups in peptide assembly, highlighting their importance in the stepwise construction of complex molecules (Wenger, 1983).
Catalysis
Boronic acid catalysis presents a novel application area where compounds similar to Boc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid might find utility. Boronic acids have emerged as valuable catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This enables both electrophilic and nucleophilic modes of activation, facilitating the transformation of alcohols and carboxylic acids into valuable products under mild conditions (Hall, 2019).
Polymer Chemistry
In polymer chemistry, the controlled synthesis of amino acid-based polymers through reversible addition–fragmentation chain transfer (RAFT) polymerization is a significant area of application. Compounds similar to this compound are used to afford well-defined polymers with controlled molecular weight and narrow distribution. This includes the synthesis of block copolymers and the study of their pH-responsive behavior, showcasing the versatility of such compounds in designing functional materials (Kumar, Roy, & De, 2012).
Nanotechnology
In nanotechnology, the synthesis and characterization of nanoparticles for targeted cancer therapy represent another application domain. Novel nanocarriers based on modified polymers incorporating Boc-protected amino groups have been developed for drug delivery, demonstrating the potential of such compounds in biomedical applications. These nanocarriers exhibit pH-responsive behavior and targeted delivery capabilities, underscoring their significance in developing advanced therapeutic solutions (Khoee & Rahmatolahzadeh, 2012).
Properties
IUPAC Name |
6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)20-8-7-11-12-9-10(24-4)5-6-13(12)19-14(11)15(20)16(21)22/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQCFVVCMNABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)NC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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